molecular formula C19H19N3OS B5623535 2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5623535
M. Wt: 337.4 g/mol
InChI Key: JJIQSDGTPQUNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide" belongs to the class of thiadiazole derivatives, which are known for their diverse chemical and biological activities. Thiadiazoles are heterocyclic compounds containing a 1,3,4-thiadiazole ring, a sulfur atom, and two nitrogen atoms at positions 1, 3, and 4. These compounds have been extensively studied for their potential applications in various fields, including medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives is typically achieved through condensation reactions involving thiocarbohydrazide and various carboxylic acids or their derivatives. A common method involves the use of carbodiimide condensation catalysis, which is a convenient and fast method for preparing N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide derivatives (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including "2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide," can be analyzed using various techniques such as X-ray diffraction. These compounds often exhibit V-shaped configurations due to the angles between the aromatic planes, with significant intermolecular interactions such as hydrogen bonds and π interactions contributing to their structural stability (Boechat et al., 2011).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including nucleophilic addition reactions with amides and aromatic amines. These reactions are influenced by the solvent used and the specific substituents on the thiadiazole ring. The addition of amines to the CN double bond of thiadiazole derivatives can lead to the formation of thiadiazoline compounds (Caram et al., 2003).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility and crystalline structure, are critical for their application and functionality. The crystal structure, including the orientation of phenyl rings and the formation of dimers through hydrogen bonding, plays a significant role in the properties of these compounds. For example, some thiadiazole derivatives form centrosymmetric dimers via N—H⋯N hydrogen bonds, which are further connected into layers through C—H⋯O interactions (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including their reactivity and stability, are influenced by their molecular structure. The presence of substituents such as alkyl or aryl groups on the thiadiazole ring affects their chemical behavior, including their potential as glutaminase inhibitors or their antioxidant properties. These properties are crucial for their application in drug design and other areas of chemistry (Shukla et al., 2012).

Future Directions

The future research on this compound could involve studying its synthesis, properties, and potential applications. Given the known biological activity of many thiadiazole derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-2-9-16-21-22-19(24-16)20-18(23)17(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,17H,2,9H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIQSDGTPQUNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

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